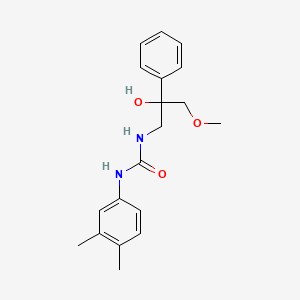
1-(3,4-Dimethylphenyl)-3-(2-hydroxy-3-methoxy-2-phenylpropyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Synthesis of urea derivatives often involves reactions between amine compounds and carbonyl compounds under specific conditions. For example, the synthesis of methyl N-phenyl carbamate from dimethyl carbonate and 1,3-diphenyl urea investigated under atmospheric pressure shows that homogeneous catalysts like sodium methoxide can efficiently catalyze the synthesis under mild conditions (Gao, Li, & Zhang, 2007).
Molecular Structure Analysis
The crystal structure of unsymmetrically N-nor-dehydroabietyl-N′-isopropyl Urea reveals two crystallographically independent molecules with different conformations, exhibiting classic tricyclic hydrophenanthrene structure. This highlights the complex molecular arrangement and intermolecular hydrogen bonding stabilizing the structure (Rao, Wu, Song, & Shang, 2010).
Chemical Reactions and Properties
Ureas exhibit unique reactivity under specific conditions. Hindered trisubstituted ureas undergo substitution reactions with a range of nucleophiles under neutral conditions, demonstrating the compound's potential for facile carbamoylation of nucleophiles (Hutchby et al., 2009). This unique reactivity underlines the compound's chemical versatility.
Physical Properties Analysis
The physical properties of urea derivatives, such as melting points, solubility, and crystallinity, are crucial for their practical applications. While specific data on "1-(3,4-Dimethylphenyl)-3-(2-hydroxy-3-methoxy-2-phenylpropyl)urea" is not directly available, studies on related compounds provide insights into how substitutions on the phenyl rings and the urea linkage influence these properties.
Chemical Properties Analysis
The chemical properties, including acidity/basicity, reactivity towards various reagents, and stability, are influenced by the urea moiety and the substituents on the phenyl rings. Research on similar urea derivatives has shown that the presence of hydroxymethyl groups and their susceptibility to polycondensation reactions can significantly affect the compound's overall chemical behavior (Christjanson, Pehk, & Siimer, 2006).
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Modification
- Urea compounds are used in chemical synthesis and modification, such as the development of hindered trisubstituted ureas for facile carbamoylation of nucleophiles under neutral conditions. These reactions are significant for synthetic chemistry, offering a pathway to produce amine derivatives and protected aniline derivatives, incorporating commonly employed amine protecting groups like Cbz, Boc, and Fmoc. Such processes are essential for developing pharmaceuticals and complex organic molecules (Hutchby et al., 2009).
Environmental Science
- In environmental science, the degradation and persistence of urea-based herbicides in soils are studied to understand their impact on ecosystems and water quality. Investigations into microbial degradation of substituted urea herbicides provide insights into bioremediation strategies and the environmental fate of these compounds (Sørensen, Ronen, & Aamand, 2001).
Analytical Chemistry
- Urea derivatives are subjects of analytical chemistry research, focusing on developing methods for detecting and quantifying these compounds in environmental samples. Techniques such as enzyme-linked immunosorbent assays (ELISAs) are developed for sensitive detection of urea herbicides in soil and water, aiding in environmental monitoring and ensuring compliance with safety standards (Fang-shi, 2007).
Pharmacology and Biomedical Research
- Research in pharmacology and biomedical sciences explores urea compounds' biological activities, including their potential as anticancer agents. The development and evaluation of novel urea derivatives for their antiproliferative effects against cancer cell lines highlight the therapeutic potential of these compounds in oncology (Feng et al., 2020).
Eigenschaften
IUPAC Name |
1-(3,4-dimethylphenyl)-3-(2-hydroxy-3-methoxy-2-phenylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-14-9-10-17(11-15(14)2)21-18(22)20-12-19(23,13-24-3)16-7-5-4-6-8-16/h4-11,23H,12-13H2,1-3H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDXMBLBZWIALAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCC(COC)(C2=CC=CC=C2)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

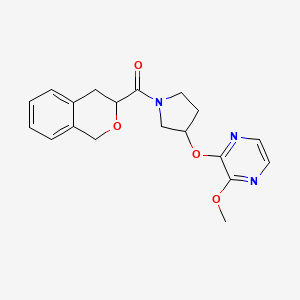
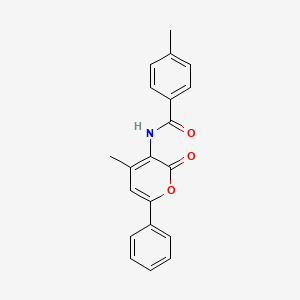
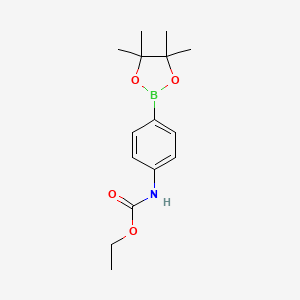
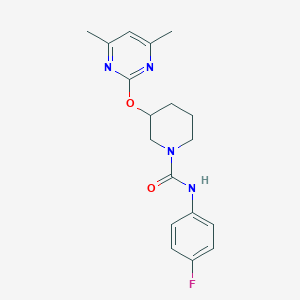




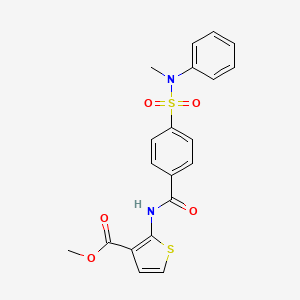

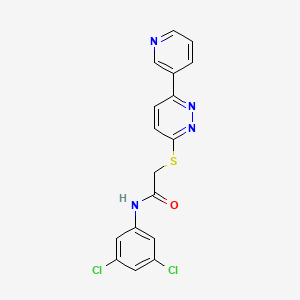
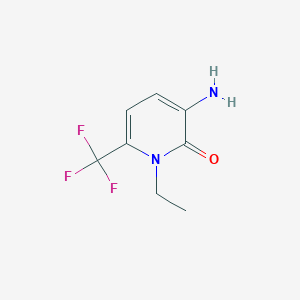
![methyl 2-((Z)-6-acetamido-2-(cinnamoylimino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2486458.png)
![(E)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2486459.png)